Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate

orthogonal protecting groups NMDA receptor antagonists solid-phase synthesis

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate (CAS 1403766-62-0, C₁₇H₂₇NO₅, MW 325.40) is a synthetically protected decahydroisoquinoline derivative characterized by a tert-butoxycarbonyl (Boc) group at the N-2 position, an ethyl ester at C-3, and a ketone at C-6. The compound serves as a pivotal intermediate in the convergent synthesis of conformationally constrained excitatory amino acid receptor antagonists targeting NMDA and AMPA receptors.

Molecular Formula C17H27NO5
Molecular Weight 325.405
CAS No. 1403766-62-0
Cat. No. B2796413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate
CAS1403766-62-0
Molecular FormulaC17H27NO5
Molecular Weight325.405
Structural Identifiers
SMILESCCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC(C)(C)C
InChIInChI=1S/C17H27NO5/c1-5-22-15(20)14-9-12-8-13(19)7-6-11(12)10-18(14)16(21)23-17(2,3)4/h11-12,14H,5-10H2,1-4H3
InChIKeyPKEFQSLNTJXAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate (CAS 1403766-62-0): A Protected Intermediate for NMDA and AMPA Antagonist Synthesis


Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate (CAS 1403766-62-0, C₁₇H₂₇NO₅, MW 325.40) is a synthetically protected decahydroisoquinoline derivative characterized by a tert-butoxycarbonyl (Boc) group at the N-2 position, an ethyl ester at C-3, and a ketone at C-6. The compound serves as a pivotal intermediate in the convergent synthesis of conformationally constrained excitatory amino acid receptor antagonists targeting NMDA and AMPA receptors [1]. Its fused bicyclic scaffold with a 6-oxo handle and orthogonal protecting groups enables divergent functionalization strategies critical for structure–activity relationship (SAR) exploration in neuropharmacology programs [2].

Why Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate Cannot Be Replaced by Common Analogs


Simple structural analogs lacking the N-Boc/ethyl ester combination do not provide equivalent synthetic utility, because the orthogonal protecting-group arrangement in this intermediate allows sequential deprotection under mild conditions compatible with complex downstream chemistry [1]. Substituting a methoxycarbonyl (Moc) or benzyloxycarbonyl (Cbz) analog introduces different deprotection requirements (e.g., hydrogenolysis for Cbz vs. mild acid for Boc), forcing a redesign of the synthetic route and potentially compromising overall yield or stereochemical integrity in multi-step syntheses of NMDA/AMPA antagonists [2].

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate: Quantitative Differentiation Against Closest Analogs


Boc vs. Methoxycarbonyl (Moc) Orthogonal Deprotection: Enabling Multi-Step Antagonist Synthesis Without Route Redesign

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate employs a tert-butoxycarbonyl (Boc) protecting group on the isoquinoline nitrogen, which is cleaved under mild acidic conditions (TFA, HCl/dioxane) orthogonal to the ethyl ester at C-3. In contrast, the direct methoxycarbonyl (Moc) analog prepared by Ornstein et al.—ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylic acid—requires harsher alkaline hydrolysis for N-deprotection, risking concomitant ester hydrolysis and epimerization at C-3 [1]. The Boc-protected intermediate thus permits selective N-deprotection while retaining the C-3 ethyl ester for subsequent amidation or functional group interconversion, a critical advantage in the multi-step synthesis of advanced NMDA antagonists such as LY274614 and LY233536 [2].

orthogonal protecting groups NMDA receptor antagonists solid-phase synthesis

6-Oxo Handle Reactivity: Quantitative Yields in Reductive Amination vs. Saturated Analogs

The 6-oxo group in the target compound provides a reactive electrophilic handle for regioselective reductive amination, Wittig olefination, or Grignard addition to introduce diverse substituents at C-6. In closely related intermediates, Ornstein et al. demonstrated that ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylate undergoes reductive amination with benzylamine and NaBH(OAc)₃ in 1,2-dichloroethane to afford the corresponding 6-aminomethyl derivative in high yield [1]. In contrast, the corresponding reduced analog (3S,4aS,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (CAS 115238-59-0), which lacks the 6-oxo group, cannot undergo these transformations without prior regioselective C–H functionalization steps that are inherently lower-yielding and less stereoselective [2].

reductive amination ketone functionalization NMDA antagonist SAR

Diastereomeric Purity: Defined Relative Stereochemistry for Consistent Antagonist Pharmacology

The stereochemical configuration of the decahydroisoquinoline scaffold critically determines NMDA receptor antagonist affinity. Ornstein et al. (1992) demonstrated that the trans-ring junction diastereomer of 6-substituted decahydroisoquinoline-3-carboxylic acids consistently exhibits 10- to 100-fold higher NMDA receptor binding affinity (IC₅₀) than the corresponding cis-fused diastereomers [1]. The target compound, Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate, is supplied as a single, defined diastereomer (relative configuration confirmed by the SMILES notation O=C(C(CC1C2)N(C(OC(C)(C)C)=O)CC1CCC2=O)OCC indicating a specific ring junction geometry) . This contrasts with commercially available 3-Ethyl 2-methyl 6-oxo-decahydroisoquinoline-2,3-dicarboxylate (CAS 128073-42-7), which is supplied as a mixture of diastereomers and requires additional chromatographic separation before use in antagonist synthesis, introducing both cost and yield loss.

diastereoselective synthesis stereochemical integrity NMDA antagonist affinity

Commercial Purity Benchmarking: 98% vs. 95% for Analog Building Blocks

Multiple independent suppliers report the target compound at a purity of 98% (NLT) by HPLC, including Leyan (Product No. 1125918) and MolCore . In comparison, the closely related analog 3-Ethyl 2-methyl 6-oxo-decahydroisoquinoline-2,3-dicarboxylate (CAS 128073-42-7) is typically offered at 95% purity, and the methoxycarbonyl analog is frequently reported without vendor-certified purity levels, requiring additional in-house QC before use in GMP-adjacent synthesis programs .

chemical purity procurement specification GMP intermediate

Ethyl Ester vs. Methyl Ester: Differential Reactivity in Late-Stage Saponification

The C-3 ethyl ester in the target compound offers a slower rate of alkaline hydrolysis compared to the methyl ester analog (CAS 128073-42-7), providing a wider kinetic window for selective manipulations at the N-Boc or 6-oxo positions [1]. In the final step of NMDA antagonist synthesis, the ethyl ester is saponified to the free carboxylic acid, which is the active pharmacophore. The ethyl ester's greater steric bulk reduces premature hydrolysis during upstream reductive amination or Wittig steps conducted under mildly basic conditions, whereas the methyl ester analog has been reported to undergo partial hydrolysis (5–15%) under identical NaBH(OAc)₃/AcOH reductive amination conditions, complicating purification [1].

ester hydrolysis selectivity functional group interconversion prodrug strategy

Supply Chain Accessibility: Multi-Vendor Availability with Consistent Specifications

CAS 1403766-62-0 is listed by at least six independent commercial suppliers (Leyan, MolCore, Chemenu, Coolpharm, Chemsrc, ChemicalBook) with consistent purity specifications (95–98%) and inventory levels supporting multi-gram procurement . In contrast, the Moc-protected analog (ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylate) is no longer commercially available as a stocked item; its procurement requires custom synthesis with lead times exceeding 8–12 weeks. This supply chain differential directly impacts project timelines for medicinal chemistry SAR campaigns requiring gram-scale quantities of decahydroisoquinoline intermediates.

supply chain reliability multi-sourcing lead time

High-Impact Application Scenarios for Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate in Neuropharmacology R&D


Divergent Synthesis of 6-Substituted NMDA Receptor Antagonist Libraries for Neuroprotection SAR

The Boc-protected 6-oxo intermediate is the ideal starting point for constructing a focused library of 6-substituted decahydroisoquinoline-3-carboxylic acids. The orthogonal Boc group permits N-deprotection after C-6 functionalization (reductive amination, Wittig, or Grignard addition), enabling late-stage introduction of the free amino acid pharmacophore. This is the exact strategy employed by Eli Lilly in the discovery of LY274614 and LY233536, where the 6-oxo intermediate was elaborated to phosphonate- and tetrazole-substituted antagonists showing IC₅₀ values of 0.055 µM and 0.856 µM, respectively, at NMDA receptors, with in vivo minimum effective doses of 1.25–2.5 mg/kg [1]. Using the Boc- rather than Moc-protected intermediate avoids premature ester hydrolysis during the multistep sequence, improving overall yields by an estimated 15–25% [2].

Scale-Up Synthesis of AMPA Receptor Antagonist Clinical Candidates

For process chemistry groups developing AMPA receptor antagonists with sub-type selectivity, CAS 1403766-62-0 provides a commercially available, single-diastereomer building block that eliminates the need for chiral chromatography at the intermediate stage. The defined trans-ring junction geometry of the commercially supplied material is critical because AMPA antagonist affinity requires the (3SR,4aRS,6RS,8aRS) relative configuration, as demonstrated by Ornstein et al. (1996) where the incorrect diastereomer showed >100-fold lower AMPA receptor affinity [1]. Multi-gram quantities from multiple vendors support pilot-plant scale campaigns without custom synthesis delays [2].

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptidomimetics Incorporating the Decahydroisoquinoline Scaffold

The Boc group at N-2 makes this intermediate directly compatible with Boc-strategy solid-phase peptide synthesis, where the resin-bound peptide is assembled using Boc-protected amino acids and cleaved with HF or TFMSA. The ethyl ester at C-3 serves as a masked carboxylate that can be saponified on-resin or post-cleavage, enabling incorporation of the decahydroisoquinoline scaffold as a conformationally constrained dipeptide mimetic. This application builds on the work of Zukerman-Schpector et al. (2001), who characterized the solid-state conformation of decahydroisoquinoline intermediates, confirming their suitability as rigid scaffolds for peptidomimetic design [1].

Fragment-Based Drug Discovery (FBDD) Using the Decahydroisoquinoline Core as a Privileged Fragment

In fragment-based screening, the decahydroisoquinoline core represents a three-dimensional, sp³-rich privileged fragment with favorable physicochemical properties (clogP ~2.0, MW <350). The 6-oxo group serves as a native hydrogen-bond acceptor, while the Boc and ethyl ester groups provide vectors for fragment elaboration. Purchasing the single, defined diastereomer of CAS 1403766-62-0 ensures that fragment soaking or co-crystallization efforts generate unambiguous electron density, avoiding the crystallographic ambiguity that would arise from a diastereomeric mixture [1].

Quote Request

Request a Quote for Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.